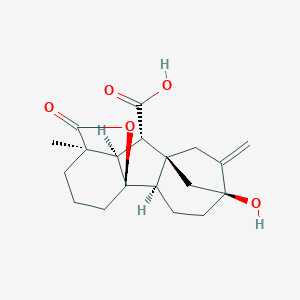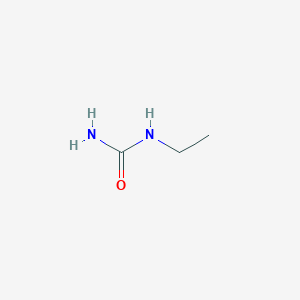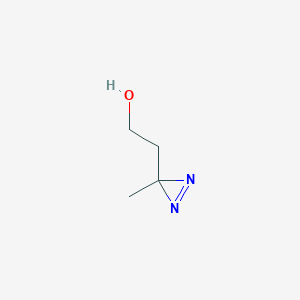
2-(3-Methyl-3H-diazirin-3-yl)ethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of protective groups, such as 2-(pyridin-2-yl)ethanol for carboxylic acids, which can be chemically or thermally cleaved post-polymerization (Elladiou & Patrickios, 2012). Additionally, 2-(methylthio)ethanol's conversion into chloro derivatives has been explored, showcasing the chemical versatility of related ethanol derivatives (Billington & Golding, 1982).
Molecular Structure Analysis
The molecular structure of diazirine-containing compounds is pivotal for their reactivity and application. Diazirines, like the one in the target molecule, are known for their ability to generate highly reactive carbenes upon photolysis, which are useful in various chemical transformations and as footprinting reagents for studying hydrophobic surface areas (Richards et al., 2000).
Chemical Reactions and Properties
Diazirine groups offer unique reactivity, such as in the synthesis of indazoles through [3+2] cycloaddition reactions, demonstrating the chemical versatility and reactivity of diazirine-containing molecules (Hari et al., 2009).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and crystallization behavior, can be significantly influenced by their molecular structure. Studies have shown how solvent choice and molecular interactions affect the synthesis outcomes and properties of ethanol derivatives (Kottapalle & Shinde, 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents or under certain conditions, are crucial for the application of diazirine-containing compounds. Research into the electrochemical behavior of ethanol derivatives in solutions provides insights into their reactivity and interaction with various cations, which is relevant for understanding the chemical properties of 2-(3-Methyl-3H-diazirin-3-yl)ethanol (Caram et al., 1994).
Applications De Recherche Scientifique
Photoaffinity Labeling
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Aliphatic diazirines like “2-(3-Methyl-3H-diazirin-3-yl)ethanol” have been widely used as photophores for photoaffinity labeling due to their relatively small size, which can reduce the steric effect on the natural interaction between ligands and proteins .
- Methods of Application : The base-mediated one-pot synthesis of aliphatic diazirines was studied. It was found that potassium hydroxide (KOH) can promote the construction of aliphatic diazirine with good efficiency .
- Results or Outcomes : This protocol is highly neat and the desired products can be easily isolated and purified. As the first comprehensive study of the base-mediated one-pot synthesis of aliphatic diazirines, this work provided good insight into the preparation and utilization of diazirine-based photoaffinity labeling probes .
Protein-DNA Interactions
- Scientific Field : Biochemistry .
- Summary of Application : “2-(3-Methyl-3H-diazirin-3-yl)ethanol” is used in the synthesis of diazirine amines, which are used as probes for studying protein-DNA interactions .
- Methods of Application : The synthetic route for making diazirine amines involves several steps, including the addition of 4-hydroxy-2-butanone to NH3, followed by the addition of hydroxylamine O-Sulfonic acid dissolved in methanol. After overnight stirring, the white precipitate was filtered and methanol was added .
- Results or Outcomes : The synthetic route for making diazirine amines was successfully established, providing a method for studying protein-DNA interactions .
Chemical Probe Synthesis
- Scientific Field : Organic Chemistry .
- Summary of Application : “2-(3-Methyl-3H-diazirin-3-yl)ethanol” is used for chemical probe synthesis. This trifunctional building block contains a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle .
- Methods of Application : When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
- Results or Outcomes : This method provides a way to synthesize chemical probes that can be used in various chemical biology experiments .
Development of Photoactivatable Prodrugs
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Diazirine linkers, such as “2-(3-Methyl-3H-diazirin-3-yl)ethanol”, have been employed in the development of novel therapeutics, including photoactivatable prodrugs .
- Methods of Application : These prodrugs are designed to release their active pharmaceutical ingredient upon exposure to UV light .
- Results or Outcomes : This application provides a new approach to drug delivery, allowing for targeted treatment with reduced side effects .
Synthesis of Diazirine Amines
- Scientific Field : Organic Chemistry .
- Summary of Application : “2-(3-Methyl-3H-diazirin-3-yl)ethanol” is used in the synthesis of diazirine amines .
- Methods of Application : The synthetic route for making diazirine amines involves several steps, including the addition of 4-hydroxy-2-butanone to NH3, followed by the addition of hydroxylamine O-Sulfonic acid dissolved in methanol .
- Results or Outcomes : The synthetic route for making diazirine amines was successfully established .
Development of Photoactivatable Prodrugs
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Diazirine linkers, such as “2-(3-Methyl-3H-diazirin-3-yl)ethanol”, have been employed in the development of novel therapeutics, including photoactivatable prodrugs .
- Methods of Application : These prodrugs are designed to release their active pharmaceutical ingredient upon exposure to UV light .
- Results or Outcomes : This application provides a new approach to drug delivery, allowing for targeted treatment with reduced side effects .
Safety And Hazards
The specific safety and hazards of “2-(3-Methyl-3H-diazirin-3-yl)ethanol” are not mentioned in the search results. However, similar compounds have hazard statements like H302, H315, H319, H320, H335 and precautionary statements like P231, P235, P261, P264, P28045.
Orientations Futures
The future directions of “2-(3-Methyl-3H-diazirin-3-yl)ethanol” are not explicitly mentioned in the search results. However, its potential for UV light-induced covalent modification of a biological target suggests it could be useful in chemical biology experiments2.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature.
Propriétés
IUPAC Name |
2-(3-methyldiazirin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-4(2-3-7)5-6-4/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAYZDNOWMFZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-3H-diazirin-3-yl)ethanol | |
CAS RN |
25055-82-7 | |
| Record name | 3-Azibutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025055827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



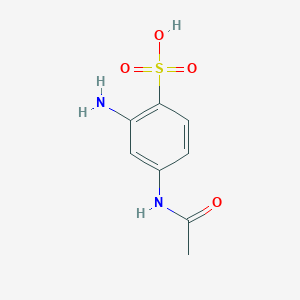
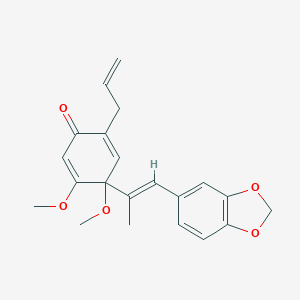
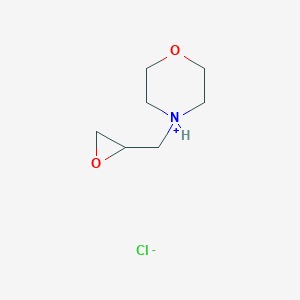

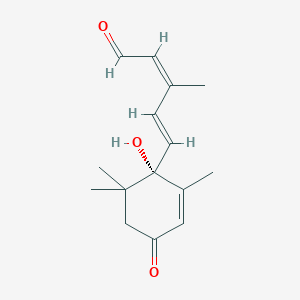
![2-(4-chlorophenoxy)-2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B42601.png)
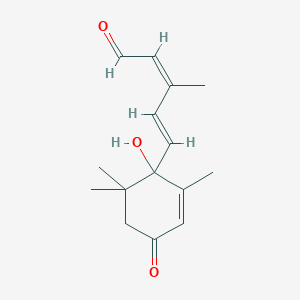
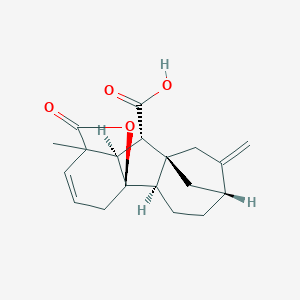
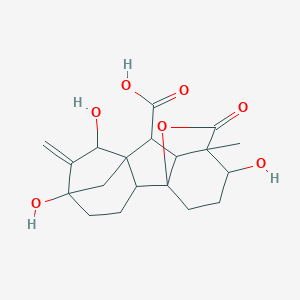
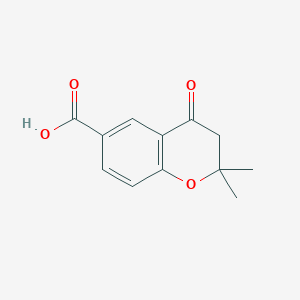

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)
